molecular formula C20H22Cl2O2 B14465709 2-Chloro-4-[1-(3-chloro-4-hydroxy-5-methylphenyl)cyclohexyl]-6-methylphenol CAS No. 73008-80-7

2-Chloro-4-[1-(3-chloro-4-hydroxy-5-methylphenyl)cyclohexyl]-6-methylphenol

Cat. No.: B14465709
CAS No.: 73008-80-7
M. Wt: 365.3 g/mol
InChI Key: QUWNLZCYRSJNMI-UHFFFAOYSA-N
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Description

2-Chloro-4-[1-(3-chloro-4-hydroxy-5-methylphenyl)cyclohexyl]-6-methylphenol is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with chloro, hydroxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[1-(3-chloro-4-hydroxy-5-methylphenyl)cyclohexyl]-6-methylphenol typically involves multiple steps, including the formation of the cyclohexyl ring and the introduction of chloro, hydroxy, and methyl substituents. Common synthetic routes may involve:

    Friedel-Crafts Acylation: This step introduces the acyl group to the aromatic ring using reagents like AlCl₃.

    Reduction: The acyl group is reduced to form the cyclohexyl ring.

    Halogenation: Chlorine atoms are introduced using reagents like Cl₂/FeCl₃.

    Hydroxylation: Hydroxy groups are introduced using reagents like H₂O₂ or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: For controlled reaction conditions.

    Continuous Flow Reactors: For large-scale production with consistent quality.

    Purification: Techniques like recrystallization and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[1-(3-chloro-4-hydroxy-5-methylphenyl)cyclohexyl]-6-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chloro groups.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: H₂O₂, KMnO₄.

    Reducing Agents: LiAlH₄, NaBH₄.

    Nucleophiles: NaOH, KOH for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

2-Chloro-4-[1-(3-chloro-4-hydroxy-5-methylphenyl)cyclohexyl]-6-methylphenol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-[1-(3-chloro-4-hydroxy-5-methylphenyl)cyclohexyl]-6-methylphenol involves its interaction with molecular targets and pathways. The hydroxy and chloro groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes and receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-[1-(3-chloro-4-hydroxy-5-methylphenyl)cyclohexyl]-6-methylphenol is unique due to its specific substitution pattern and the presence of both chloro and hydroxy groups on the cyclohexyl ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

73008-80-7

Molecular Formula

C20H22Cl2O2

Molecular Weight

365.3 g/mol

IUPAC Name

2-chloro-4-[1-(3-chloro-4-hydroxy-5-methylphenyl)cyclohexyl]-6-methylphenol

InChI

InChI=1S/C20H22Cl2O2/c1-12-8-14(10-16(21)18(12)23)20(6-4-3-5-7-20)15-9-13(2)19(24)17(22)11-15/h8-11,23-24H,3-7H2,1-2H3

InChI Key

QUWNLZCYRSJNMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)Cl)C2(CCCCC2)C3=CC(=C(C(=C3)C)O)Cl

Origin of Product

United States

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